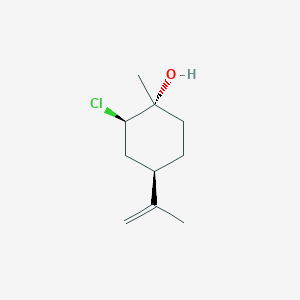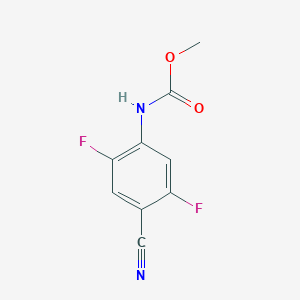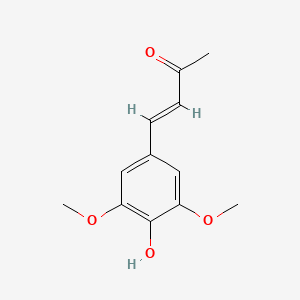![molecular formula C17H24N2S2+2 B12570265 Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl- CAS No. 184679-70-7](/img/structure/B12570265.png)
Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is a chemical compound that contains pyridinium and thiol groups. It is commonly used as a cationic surfactant in various industrial applications due to its ability to lower the surface tension of liquids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts, including Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-], typically involves the quaternization of pyridine with alkyl halides or other alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts generally follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyridine derivatives .
科学的研究の応用
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a cationic surfactant and catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in gene delivery systems.
Medicine: Explored for its potential as an anti-cancer and anti-malarial agent.
Industry: Utilized in the production of materials with specific surface properties and in electrochemical devices
作用機序
The mechanism of action of Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering protein conformation .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium salts and viologens, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl Viologen): Known for its electrochromic properties.
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Used in fluorescence-related applications.
Uniqueness
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is unique due to its specific combination of pyridinium and thiol groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
184679-70-7 |
|---|---|
分子式 |
C17H24N2S2+2 |
分子量 |
320.5 g/mol |
IUPAC名 |
1-methyl-2-[5-(1-methylpyridin-1-ium-2-yl)sulfanylpentylsulfanyl]pyridin-1-ium |
InChI |
InChI=1S/C17H24N2S2/c1-18-12-6-4-10-16(18)20-14-8-3-9-15-21-17-11-5-7-13-19(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3/q+2 |
InChIキー |
SUQSNKXLYMYDCV-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC=C1SCCCCCSC2=CC=CC=[N+]2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


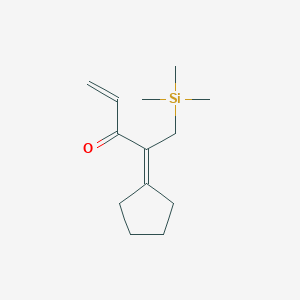
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)


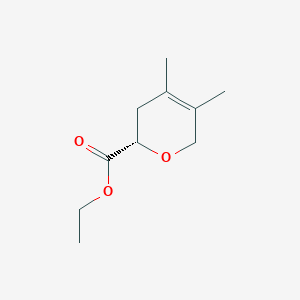
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
